

2-nitro-1H-pyrrole spectroscopic data (NMR, IR, UV-Vis)

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Compound of Interest

Compound Name: 2-nitro-1H-pyrrole

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An In-Depth Technical Guide to the Spectroscopic Characterization of **2-Nitro-1H-Pyrrole**

Introduction

2-Nitro-1H-pyrrole is a key heterocyclic compound, serving as a versatile building block in the synthesis of more complex molecules in medicinal chemistry and materials science. The introduction of a nitro group onto the pyrrole ring significantly alters its electronic properties and reactivity, making a thorough understanding of its structural characteristics essential for its application. This guide provides a detailed analysis of the spectroscopic data for **2-nitro-1H-pyrrole**, offering researchers and drug development professionals a comprehensive reference for its characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The interpretation of this data is grounded in the fundamental principles of spectroscopy and the specific electronic effects exerted by the nitro substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing unparalleled insight into the connectivity and chemical environment of atoms. For **2-nitro-1H-pyrrole**, both ^1H and ^{13}C NMR are critical for confirming the substitution pattern and understanding the electronic impact of the nitro group.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **2-nitro-1H-pyrrole** is characterized by distinct signals for the three pyrrole ring protons and the N-H proton. The electron-withdrawing nature of the nitro group (NO_2) causes a significant deshielding effect, shifting the signals of adjacent protons downfield (to a higher ppm value).[1]

Table 1: ^1H NMR Spectroscopic Data for **2-Nitro-1H-Pyrrole**

Proton Assignment	Chemical Shift (δ , ppm) (Predicted)	Multiplicity	Coupling Constant (J, Hz) (Predicted)
N-H	> 8.5	Broad Singlet (br s)	-
H-5	$\sim 7.2 - 7.4$	Doublet of doublets (dd)	$J_{54} \approx 3.0-4.0$, $J_{53} \approx 1.5-2.0$
H-3	$\sim 7.0 - 7.2$	Doublet of doublets (dd)	$J_{34} \approx 2.5-3.5$, $J_{35} \approx 1.5-2.0$

| H-4 | $\sim 6.4 - 6.6$ | Triplet or dd | $J_{45} \approx 3.0-4.0$, $J_{43} \approx 2.5-3.5$ |

Causality Behind Assignments:

- N-H Proton:** The N-H proton signal is typically broad due to quadrupole-induced relaxation from the ^{14}N nucleus and potential intermolecular proton exchange.[2] Its chemical shift is highly sensitive to solvent and concentration.[1] In **2-nitro-1H-pyrrole**, its downfield shift is further enhanced by the electron-withdrawing nitro group.
- Ring Protons:** The nitro group at the C-2 position strongly deshields the adjacent protons, H-3 and the proton on the nitrogen. It also influences H-5 through resonance. Consequently, H-3 and H-5 are expected to appear at a higher chemical shift compared to unsubstituted pyrrole (where α -protons are at ~ 6.7 ppm and β -protons are at ~ 6.1 ppm).[3] H-4, being the most distant from the nitro group, remains the most shielded (lowest ppm) of the ring protons.
- Coupling:** The multiplicity arises from spin-spin coupling with neighboring protons. Each ring proton is coupled to the other two, resulting in a doublet of doublets or a triplet-like pattern for H-4.[4]

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon atoms in the molecule. The chemical shifts are heavily influenced by the electronic environment, with the C-2 carbon, bonded directly to the nitro group, being the most significantly affected.

Table 2: ¹³C NMR Spectroscopic Data for **2-Nitro-1H-Pyrrole**

Carbon Assignment	Chemical Shift (δ, ppm) (Predicted)
C-2	~145 - 155
C-5	~122 - 128
C-3	~115 - 120

| C-4 | ~110 - 115 |

Causality Behind Assignments:

- C-2 Carbon: The carbon atom directly attached to the electron-withdrawing nitro group experiences a strong deshielding effect, causing its signal to appear significantly downfield. [\[1\]](#)
- Ring Carbons: Compared to unsubstituted pyrrole (C-2/C-5 at ~118 ppm, C-3/C-4 at ~108 ppm), all carbon signals in **2-nitro-1H-pyrrole** are shifted downfield.[\[5\]](#) The C-5 and C-3 positions are deshielded due to the inductive and resonance effects of the nitro group, while C-4 is the least affected.

Experimental Protocol for NMR Spectroscopy

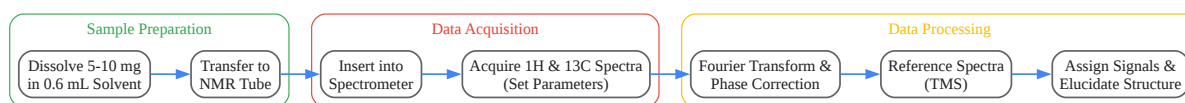
A self-validating NMR experiment requires meticulous sample preparation and parameter optimization.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **2-nitro-1H-pyrrole** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).[6]

- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Experiment: Standard single-pulse experiment.
 - Spectral Width: -2 to 12 ppm.
 - Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
 - Relaxation Delay (D1): 1-2 seconds.[6]
- ^{13}C NMR Acquisition:
 - Experiment: Proton-decoupled pulse program (e.g., zgpg30).
 - Spectral Width: 0 to 160 ppm.
 - Scans: 1024 or more scans are typically required due to the low natural abundance of the ^{13}C isotope.[6]
 - Relaxation Delay (D1): 2 seconds.[1]
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the TMS signal.



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Caption: NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups within a molecule.^[7] The IR spectrum of **2-nitro-1H-pyrrole** is dominated by characteristic absorptions from the N-H, C-H, and, most importantly, the NO₂ groups.

Table 3: Key IR Absorption Bands for **2-Nitro-1H-Pyrrole**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
~3400	N-H Stretch	Medium, Broad
3100 - 3150	Aromatic C-H Stretch	Medium
~1540 - 1500	Asymmetric NO ₂ Stretch	Strong
~1380 - 1340	Symmetric NO ₂ Stretch	Strong
1600 - 1450	C=C Ring Stretch	Medium-Weak

| ~1200 | C-N Stretch | Medium |

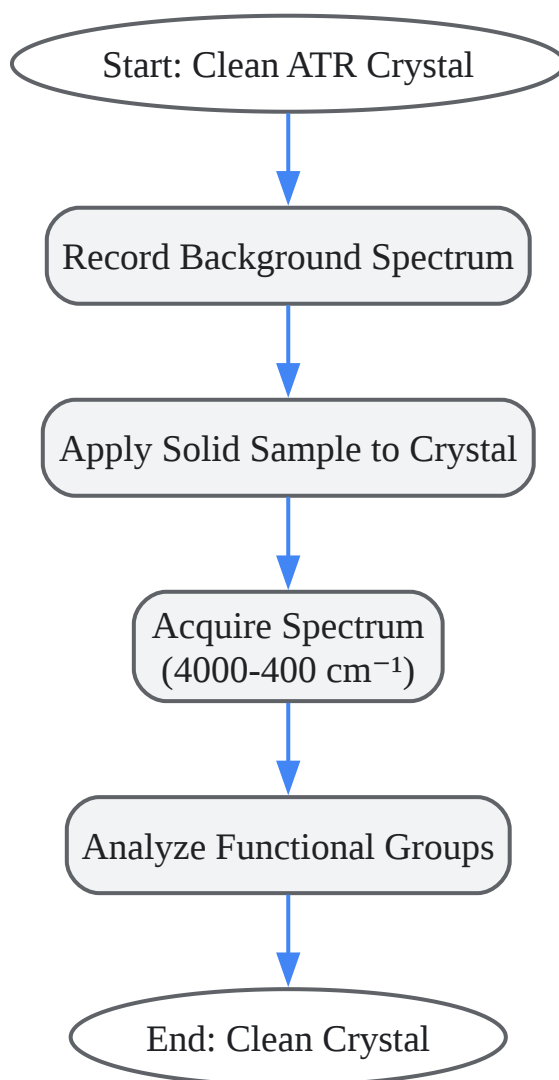
Interpretation of Key Bands:

- N-H Stretch: A moderately broad peak around 3400 cm⁻¹ is characteristic of the N-H stretching vibration in the pyrrole ring.^[8]
- NO₂ Stretches: The most definitive signals in the spectrum are the two strong absorptions corresponding to the nitro group. The asymmetric stretch appears at a higher frequency (~1540 cm⁻¹) and the symmetric stretch at a lower frequency (~1380 cm⁻¹).^[9] The presence of these two intense bands is a powerful confirmation of the nitro substituent.
- Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹ (typically 3100-3150 cm⁻¹) are indicative of C-H bonds on an aromatic ring.^[10]
- Fingerprint Region: The region below 1500 cm⁻¹ contains a complex series of bands corresponding to C-C and C-N stretching and various bending vibrations, which are unique to the molecule's overall structure.^[9]

Experimental Protocol for FT-IR Spectroscopy

Methodology (Attenuated Total Reflectance - ATR):

- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
- Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.[\[6\]](#)
- Sample Application: Place a small amount of the solid **2-nitro-1H-pyrrole** sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
- Data Acquisition:
 - Scan Range: 4000 to 400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.[\[11\]](#)
- Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue.



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Caption: FT-IR (ATR) Spectroscopy Workflow.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π -systems. Pyrrole itself has a characteristic absorption in the UV region.^[12] The addition of a nitro group, which is a powerful chromophore and auxochrome, significantly modifies this absorption.

Interpretation of UV-Vis Spectrum

The UV-Vis spectrum of **2-nitro-1H-pyrrole** is expected to show strong absorption bands corresponding to $\pi \rightarrow \pi^*$ transitions.

- **Pyrrole:** Unsubstituted pyrrole exhibits a main absorption band around 210 nm, attributed to a $\pi \rightarrow \pi^*$ transition.[\[12\]](#)
- **Effect of Nitro Group:** The nitro group extends the conjugation of the pyrrole ring and introduces $n \rightarrow \pi^*$ transitions. This typically results in a bathochromic shift (a shift to a longer wavelength) of the primary $\pi \rightarrow \pi^*$ band and the appearance of a weaker $n \rightarrow \pi^*$ band at an even longer wavelength.[\[13\]](#) The λ_{max} for **2-nitro-1H-pyrrole** is expected to be significantly higher than that of pyrrole, likely in the 250-350 nm range, due to the extended conjugation and the electron-withdrawing nature of the NO_2 group.

Table 4: Predicted UV-Vis Spectroscopic Data for **2-Nitro-1H-Pyrrole**

Wavelength (λ_{max}) (Predicted)	Electronic Transition
250 - 350 nm	$\pi \rightarrow \pi^*$

| > 350 nm | $n \rightarrow \pi^*$ (weak) |

Experimental Protocol for UV-Vis Spectroscopy

Methodology:

- **Solvent Selection:** Choose a UV-grade solvent that does not absorb in the region of interest (e.g., ethanol, methanol, or acetonitrile).
- **Sample Preparation:** Prepare a dilute solution of **2-nitro-1H-pyrrole** of a known concentration (typically in the range of 10^{-4} to 10^{-5} M) to ensure the absorbance falls within the linear range of the instrument (0.1 - 1.0 AU).
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Blanking:** Fill a quartz cuvette with the pure solvent and use it to zero the instrument (set the baseline).

- Measurement: Fill a second quartz cuvette with the sample solution and place it in the sample holder.
- Data Acquisition: Scan the sample over a range of approximately 200-600 nm to record the absorption spectrum and identify the wavelength(s) of maximum absorbance (λ_{max}).

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